3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
Thiazolidine is a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Pyrrolidine is another five-membered heterocyclic compound, but it only contains nitrogen . Both of these motifs are present in diverse natural and bioactive compounds and have been used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives . Similarly, pyrrolidine and its derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Scientific Research Applications
Biological Activities and Medicinal Applications
Euglycemic Activities
Thiazolidine-2,4-dione derivatives have been studied for their ability to lower blood glucose levels. They have shown significant activity in animal models, such as genetically obese and insulin-resistant mice, by decreasing insulin and triglyceride levels. This research indicates their potential in managing diabetes and related metabolic disorders (de Nanteuil, Hervé, Duhault, Espinal, Boulanger, & Ravel, 1995).
Synthesis and Chemical Properties
A variety of thiazolidine-2,4-dione derivatives have been synthesized, showcasing the versatility of these compounds in chemical reactions. Their preparation from β-hydroxy- or β-mercapto-α-amino acid esters and subsequent reactions have been explored, contributing to the synthetic chemistry field by offering new methodologies for producing complex molecules with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981).
Anticancer Activity
Studies have also delved into the anticancer potential of thiazolidine-2,4-dione derivatives. Compounds exhibiting significant anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines have been identified, suggesting their promise as therapeutic agents in cancer treatment (Abouzied et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives have been evaluated, with some compounds showing good activity against gram-positive bacteria and excellent antifungal activity. This highlights their potential in developing new antimicrobial and antifungal therapies (Prakash et al., 2011).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . Similarly, pyrrolidine derivatives have been found to inhibit COX-2 .
Mode of Action
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . Pyrrolidine derivatives have been found to inhibit COX-2 .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Result of Action
The inhibition of dna gyrase, a vital enzyme of topoisomerases class that are involved in the regulation of topological transitions of dna, causes dna disruption which ultimately leads to cell death .
Action Environment
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Future Directions
Developing multifunctional drugs and improving their activity should be a focus of research . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . This provides useful information for designing next-generation drug candidates .
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10-7-18-12(17)14(10)9-4-5-13(6-9)11(16)8-2-1-3-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSVUSHSOOQWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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